molecular formula C13H18N2O B1522548 4-Benzyl-3,3-dimethylpiperazin-2-one CAS No. 29906-46-5

4-Benzyl-3,3-dimethylpiperazin-2-one

Cat. No. B1522548
CAS RN: 29906-46-5
M. Wt: 218.29 g/mol
InChI Key: XERYXNGGIFSBII-UHFFFAOYSA-N
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Description

4-Benzyl-3,3-dimethylpiperazin-2-one is a chemical compound . It is also known as 1-benzyl-3,3-dimethylpiperazin-2-one hydrochloride . The compound is commonly found in a powder form .


Molecular Structure Analysis

The InChI code for 4-Benzyl-3,3-dimethylpiperazin-2-one is 1S/C13H18N2O.ClH/c1-13(2)12(16)15(9-8-14-13)10-11-6-4-3-5-7-11;/h3-7,14H,8-10H2,1-2H3;1H . The molecular weight is 254.76 .


Physical And Chemical Properties Analysis

4-Benzyl-3,3-dimethylpiperazin-2-one is a solid at room temperature . The storage temperature should be normal and it should be kept in a dark place, sealed in dry .

Scientific Research Applications

1. Antimicrobial Activity

  • Summary of Application: This compound has been used in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . These synthesized compounds have shown significant antibacterial and antifungal activity.
  • Methods of Application: The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
  • Results or Outcomes: The compounds exhibited significant antibacterial and antifungal activity as that of standards .

2. Antioxidant Activities

  • Summary of Application: A related compound, 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one, was synthesized and its Co(II) complex was evaluated for antioxidant activities .
  • Methods of Application: The compound was synthesized using microwave irradiation in acetic acid . The Co(II) complex was formed by microwave irradiation of the compound with CoCl2.6H2O in ethanol .
  • Results or Outcomes: The compound and its Co(II) complex were evaluated for their in-vitro antioxidant activities against DPPH, H2O2 and NO radicals, as well as their reducing power abilities .

3. Synthesis of Heterocyclic Compounds

  • Summary of Application: A compound similar to “4-Benzyl-3,3-dimethylpiperazin-2-one”, specifically “3,5-dichloro-4H-1,2,6-thiadiazin-4-one”, has been used in the synthesis of ® and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones .
  • Methods of Application: The compound was synthesized by reacting 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with ® and (S)-1,3-dimethylpiperazines in THF at approximately 20 °C .
  • Results or Outcomes: The reaction resulted in the formation of ® and (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones in 70% and 68% yields, respectively .

4. Pharmaceutical Applications

  • Summary of Application: “1-Benzyl-3,3-dimethylpiperidin-4-one”, a compound similar to “4-Benzyl-3,3-dimethylpiperazin-2-one”, is available for purchase from chemical suppliers, suggesting potential use in pharmaceutical applications .
  • Methods of Application: The specific methods of application are not provided, but the compound could be used in the synthesis of pharmaceuticals .
  • Results or Outcomes: The outcomes would depend on the specific pharmaceutical application .

5. Synthesis of Unique Heterocyclic Compounds

  • Summary of Application: A compound similar to “4-Benzyl-3,3-dimethylpiperazin-2-one”, specifically “3,5-dichloro-4H-1,2,6-thiadiazin-4-one”, has been used in the synthesis of ® and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones .
  • Methods of Application: The compound was synthesized by reacting 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with ® and (S)-1,3-dimethylpiperazines in THF, at approximately 20 °C .
  • Results or Outcomes: The reaction resulted in the formation of ® and (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones in 70% and 68% yields, respectively .

6. Potential Pharmaceutical Applications

  • Summary of Application: “1-Benzyl-3,3-dimethylpiperidin-4-one”, a compound similar to “4-Benzyl-3,3-dimethylpiperazin-2-one”, is available for purchase from chemical suppliers, suggesting potential use in pharmaceutical applications .
  • Methods of Application: The specific methods of application are not provided, but the compound could be used in the synthesis of pharmaceuticals .
  • Results or Outcomes: The outcomes would depend on the specific pharmaceutical application .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-benzyl-3,3-dimethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-13(2)12(16)14-8-9-15(13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERYXNGGIFSBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-3,3-dimethylpiperazin-2-one

Synthesis routes and methods

Procedure details

To a stirred solution of 3,3-dimethylpiperazin-2-one (prepared according to procedure reported in WO200516900 A1, 6.0 g, 46.8 mmol) in N,N-dimethylformamide (10 ml) was added benzyl bromide (6.68 ml, 56.2 mmol) at 0° C., followed by addition of triethylamine (19.57 ml, 140 mmol). Reaction was stirred for 3 h at 0-25° C. The progress of reaction was monitored by TLC. After completion of reaction, the reaction mixture was diluted with ethyl acetate (100 ml) and water (100 ml). Aqueous layer was extracted with ethyl acetate (50 ml×6). The combined organic phase was washed with brine (50 mL) and dried over sodium sulphate and concentrated under reduced pressure till dryness. Crude compound was adsorbed on 100-200 mesh silica gel and purified by using flash column chromatography method using 5% methanol in dichloromethane as eluent. Title compound was eluted at 5% methanol in dichloromethane (6.2 g, 60.7%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.68 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
19.57 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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